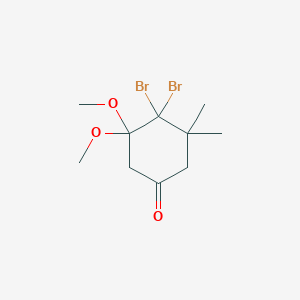
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It is characterized by the presence of two bromine atoms, two methoxy groups, and two methyl groups attached to a cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one typically involves the bromination of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4,4-positions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to remove the bromine atoms, resulting in the formation of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Zinc (Zn) in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 3,3-dimethoxy-5,5-dimethylcyclohexan-1-one.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Aplicaciones Científicas De Investigación
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy groups can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
- 3,3-Dimethoxy-5,5-dimethylcyclohexan-1-one
- 4,4-Dichloro-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one
Uniqueness
4,4-Dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions compared to similar compounds with different halogen atoms or without halogen substitution. The combination of bromine atoms and methoxy groups provides a distinct set of chemical properties that can be exploited in various research and industrial applications.
Propiedades
Número CAS |
88089-24-1 |
|---|---|
Fórmula molecular |
C10H16Br2O3 |
Peso molecular |
344.04 g/mol |
Nombre IUPAC |
4,4-dibromo-3,3-dimethoxy-5,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C10H16Br2O3/c1-8(2)5-7(13)6-9(14-3,15-4)10(8,11)12/h5-6H2,1-4H3 |
Clave InChI |
DOSAUTXYDBSFCO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC(C1(Br)Br)(OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Chlorophenyl)-1-{[dichloro(fluoro)methyl]sulfanyl}-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14398136.png)
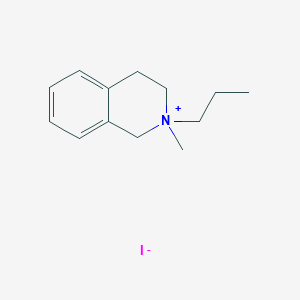
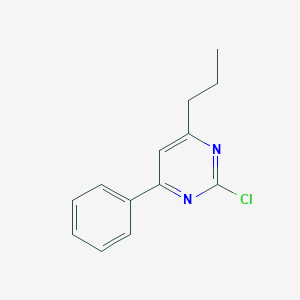

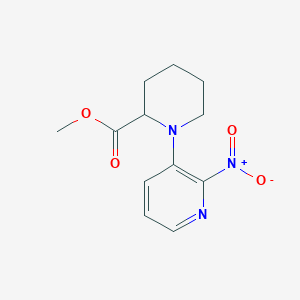
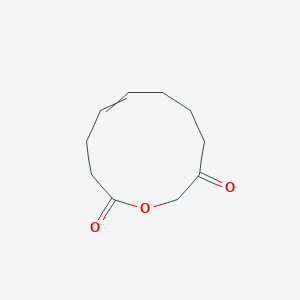
![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![1-[(2-Methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14398172.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
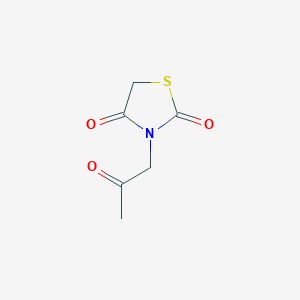
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
